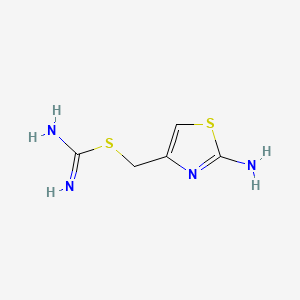
Piritidilona
Descripción general
Descripción
La piritildiona, también conocida por nombres comerciales como Benedorm , Didropiridina y Presidon , se inventó en 1949 como un fármaco psicoactivo . Inicialmente utilizada como hipnótico o sedante, se consideraba menos tóxica que los barbitúricos. Debido a los efectos adversos, la piritildiona ya no se utiliza en la actualidad.
Aplicaciones Científicas De Investigación
Las aplicaciones de la piritildiona abarcan varios campos:
Medicina: Históricamente utilizada como sedante-hipnótico, aunque su uso disminuyó debido a los efectos adversos.
Química: Estudiar su reactividad y posibles derivados.
Biología: Investigar sus efectos en los procesos celulares.
Industria: Aplicaciones limitadas, pero su síntesis y propiedades siguen siendo de interés.
Mecanismo De Acción
El mecanismo preciso por el cual la piritildiona ejerce sus efectos no se comprende completamente. Probablemente implique interacciones con sistemas de neurotransmisores o receptores en el sistema nervioso central.
Análisis Bioquímico
Biochemical Properties
Pyrithyldione plays a role in biochemical reactions by interacting with various enzymes and proteins. One of its notable interactions is with the enzyme cytochrome P450 2D6 (CYP2D6). Pyrithyldione acts as an inducer of CYP2D6, although it is not as potent as glutethimide. This induction increases the O-demethylation of codeine by approximately 20% . Additionally, Pyrithyldione’s interaction with gamma-aminobutyric acid (GABA) receptors contributes to its sedative effects .
Cellular Effects
Pyrithyldione affects various types of cells and cellular processes. It primarily influences the central nervous system by enhancing the activity of GABA receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. Pyrithyldione also induces CYP2D6, which can alter the metabolism of other drugs processed by this enzyme . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its modulation of GABAergic activity and enzyme induction.
Molecular Mechanism
The molecular mechanism of Pyrithyldione involves its binding interactions with GABA receptors and CYP2D6. By binding to GABA receptors, Pyrithyldione enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory signaling in the central nervous system. This action is responsible for its sedative and hypnotic effects. Additionally, Pyrithyldione induces the expression of CYP2D6, which increases the enzyme’s activity and affects the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrithyldione change over time due to its stability and degradation. Pyrithyldione is relatively stable under controlled conditions, but its long-term effects on cellular function have been observed. Studies have shown that prolonged exposure to Pyrithyldione can lead to agranulocytosis, a condition characterized by a severe reduction in white blood cells . This adverse effect highlights the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of Pyrithyldione vary with different dosages in animal models. At therapeutic doses, Pyrithyldione exhibits sedative and hypnotic effects without significant toxicity. At higher doses, the compound can cause adverse effects, including central nervous system depression and agranulocytosis . These findings underscore the importance of determining the appropriate dosage to minimize toxic effects while achieving the desired therapeutic outcomes.
Metabolic Pathways
Pyrithyldione is involved in metabolic pathways that include its interaction with CYP2D6. The induction of CYP2D6 by Pyrithyldione enhances the enzyme’s activity, leading to increased metabolism of substrates such as codeine . This interaction can affect metabolic flux and metabolite levels, influencing the pharmacokinetics of co-administered drugs.
Transport and Distribution
Pyrithyldione is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in fatty tissues . Additionally, Pyrithyldione’s interaction with transporters and binding proteins can affect its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of Pyrithyldione is primarily within the central nervous system, where it interacts with GABA receptors. Its activity is influenced by its ability to cross the blood-brain barrier and accumulate in neural tissues. Pyrithyldione’s localization to specific compartments, such as synaptic membranes, enhances its interaction with GABA receptors and contributes to its sedative effects .
Métodos De Preparación
Rutas Sintéticas:: La piritildiona se puede sintetizar a través de varios métodos. Una mejora notable fue patentada por Roche en 1959 . Desafortunadamente, las rutas sintéticas detalladas son escasas en la literatura.
Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para la piritildiona es limitada. Se fabricó principalmente para fines farmacéuticos.
Análisis De Reacciones Químicas
Reactividad:: La piritildiona es un compuesto cíclico con un anillo de piridina y dos grupos carbonilo. Puede sufrir varias reacciones, incluyendo:
Oxidación: Posible oxidación de los grupos carbonilo.
Reducción: Reducción del anillo de piridina o los grupos carbonilo.
Sustitución: Reacciones de sustitución en el nitrógeno de la piridina.
Otras Transformaciones: Reacciones de apertura de anillos o ciclizaciones.
Reactivos y Condiciones Comunes:: Los reactivos y condiciones específicos para las reacciones de piritildiona no están ampliamente documentados. es probable que se involucren reactivos estándar de química orgánica (por ejemplo, agentes reductores, agentes oxidantes).
Productos Principales:: Los productos principales formados durante las reacciones de piritildiona dependerían de las condiciones específicas de la reacción. Se necesitan más investigaciones para explorar estos productos de forma exhaustiva.
Comparación Con Compuestos Similares
La singularidad de la piritildiona reside en su estructura: una tetrahidropiridina con dos grupos carbonilo. Compuestos similares incluyen metiprilona y glutetimida, ambos de los cuales también se utilizaron como sedantes pero enfrentaron problemas de seguridad .
Propiedades
IUPAC Name |
3,3-diethyl-1H-pyridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASCBIBXNPDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=CNC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045262 | |
| Record name | Pyrithyldione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-04-3 | |
| Record name | Pyrithyldione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrithyldione [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithyldione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyrithyldione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrithyldione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrithyldione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrithyldione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHYLDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1203818.png)
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)

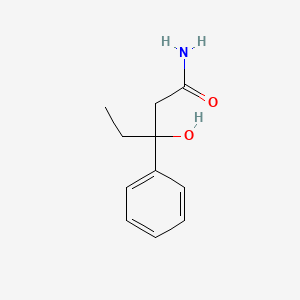
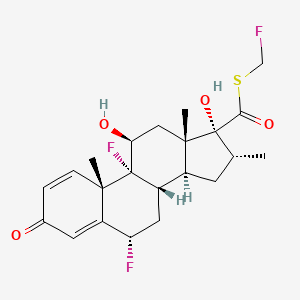
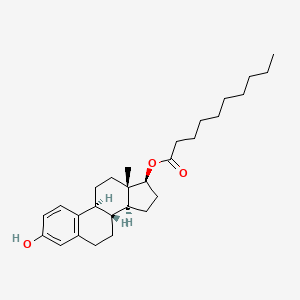

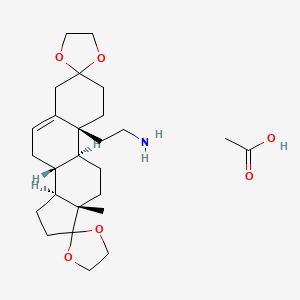
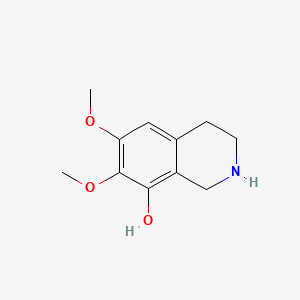
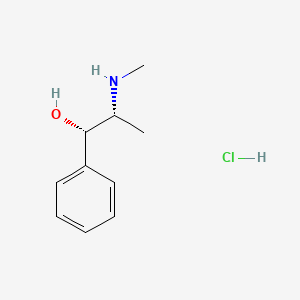
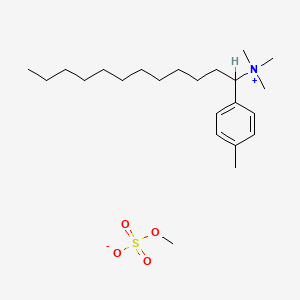
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)
